5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine
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Overview
Description
5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine is a complex organic compound characterized by its multiple phenylmethoxy groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of oxolane rings, and subsequent functionalization with phenylmethoxy groups. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various solvents like dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl derivatives: These compounds share a similar core structure but differ in the functional groups attached to the oxolane ring.
Phenylmethoxy-substituted pyridines: These compounds have similar substitution patterns on the pyridine ring but may lack the oxolane moiety.
Properties
Molecular Formula |
C39H39NO5 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
5-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3 |
InChI Key |
CLZKPAJKSCXXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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